2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline
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Overview
Description
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline backbone with two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This compound is commonly used as a ligand in coordination chemistry and is often employed in the synthesis of metal complexes for catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-[2-(2-iodoethoxy)ethoxy]phenyl groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of phenanthroline derivatives with reduced side chains.
Substitution: Formation of phenanthroline derivatives with substituted side chains.
Scientific Research Applications
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed in the study of metal-protein interactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of catalysts for industrial chemical processes
Mechanism of Action
The mechanism of action of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper, palladium, and platinum, and the pathways involved include electron transfer and coordination bond formation .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Used as a crosslinking reagent for the synthesis of various materials.
9,9-(4-Phenyl-2-propenoyloxy)bisfluorene: Employed in the study of photophysical properties.
Uniqueness
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone and the presence of two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry and catalytic applications .
Properties
CAS No. |
184959-58-8 |
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Molecular Formula |
C32H30I2N2O4 |
Molecular Weight |
760.4 g/mol |
IUPAC Name |
2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C32H30I2N2O4/c33-15-17-37-19-21-39-27-9-3-23(4-10-27)29-13-7-25-1-2-26-8-14-30(36-32(26)31(25)35-29)24-5-11-28(12-6-24)40-22-20-38-18-16-34/h1-14H,15-22H2 |
InChI Key |
CXGWEKKILLCASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCOCCI)N=C(C=C2)C5=CC=C(C=C5)OCCOCCI |
Origin of Product |
United States |
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